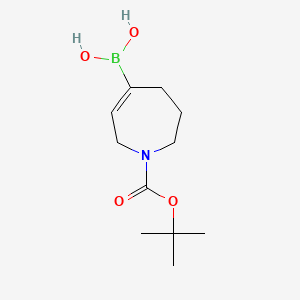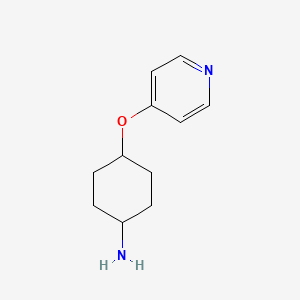![molecular formula C13H18Cl2N2O2 B13458665 2-Benzyl-2,5-diazabicyclo[2.2.1]heptane-1-carboxylicaciddihydrochloride](/img/structure/B13458665.png)
2-Benzyl-2,5-diazabicyclo[2.2.1]heptane-1-carboxylicaciddihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzyl-2,5-diazabicyclo[2.2.1]heptane-1-carboxylic acid dihydrochloride is a bicyclic compound with significant applications in various fields of scientific research. This compound is known for its unique structure, which includes a bicyclic heptane ring system with nitrogen atoms at the 2 and 5 positions, and a benzyl group attached to the nitrogen at the 2 position. The dihydrochloride form indicates the presence of two hydrochloride groups, enhancing its solubility in water.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-2,5-diazabicyclo[2.2.1]heptane-1-carboxylic acid dihydrochloride typically involves the following steps:
Formation of the bicyclic ring system: This can be achieved through a series of cyclization reactions, often starting with a suitable precursor such as a diamine or an amino alcohol.
Introduction of the benzyl group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the nitrogen atom at the 2 position.
Formation of the dihydrochloride salt: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt, which enhances the compound’s solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can improve the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Benzyl-2,5-diazabicyclo[2.2.1]heptane-1-carboxylic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new groups at specific positions on the bicyclic ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like benzyl halides for nucleophilic substitution or electrophiles for electrophilic substitution are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, such as alkyl, aryl, or halogen groups.
Applications De Recherche Scientifique
2-Benzyl-2,5-diazabicyclo[2.2.1]heptane-1-carboxylic acid dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound can be used in the production of specialty chemicals and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-benzyl-2,5-diazabicyclo[2.2.1]heptane-1-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, where it can modulate the activity of these proteins. The benzyl group may enhance binding affinity through hydrophobic interactions, while the nitrogen atoms can participate in hydrogen bonding or coordination with metal ions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide: Similar structure but with bromide instead of chloride.
2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane: Contains a bromine atom at the 7 position.
2-Azabicyclo[2.2.1]heptane: Lacks the benzyl group and has a simpler structure.
Uniqueness
2-Benzyl-2,5-diazabicyclo[2.2.1]heptane-1-carboxylic acid dihydrochloride is unique due to its specific combination of a bicyclic ring system, benzyl group, and dihydrochloride form. This combination imparts distinct chemical and physical properties, making it suitable for a variety of applications in research and industry.
Propriétés
Formule moléculaire |
C13H18Cl2N2O2 |
|---|---|
Poids moléculaire |
305.20 g/mol |
Nom IUPAC |
2-benzyl-2,5-diazabicyclo[2.2.1]heptane-1-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C13H16N2O2.2ClH/c16-12(17)13-6-11(14-9-13)8-15(13)7-10-4-2-1-3-5-10;;/h1-5,11,14H,6-9H2,(H,16,17);2*1H |
Clé InChI |
SERHZDDYVOIGBW-UHFFFAOYSA-N |
SMILES canonique |
C1C2CN(C1(CN2)C(=O)O)CC3=CC=CC=C3.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-hydroxypyrrolidine-2,5-dione, 2,5-dioxopyrrolidin-1-yl N-[(1,3-thiazol-4-yl)methyl]carbamate](/img/structure/B13458595.png)
![N-{[2-(1H-pyrrol-1-yl)thiophen-3-yl]methyl}prop-2-enamide](/img/structure/B13458596.png)
![Ethyl5-chlorofuro[2,3-c]pyridine-2-carboxylate](/img/structure/B13458597.png)
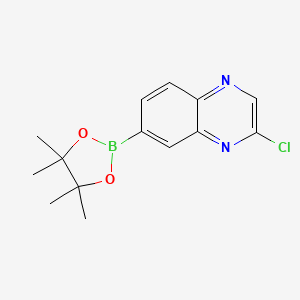
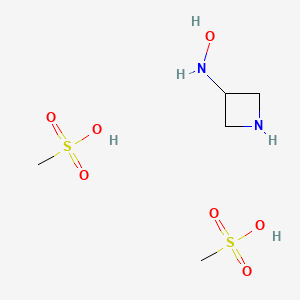

![Potassium trifluoro[3-(oxan-4-yl)bicyclo[1.1.1]pentan-1-yl]boranuide](/img/structure/B13458609.png)
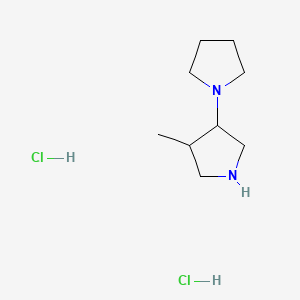

![tert-butyl N-[(4-amino-3,5-dimethylphenyl)methyl]carbamate](/img/structure/B13458634.png)
![3-{3-[(4-azidobutyl)amino]-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl}piperidine-2,6-dione](/img/structure/B13458635.png)
